ML-7

Description

Properties

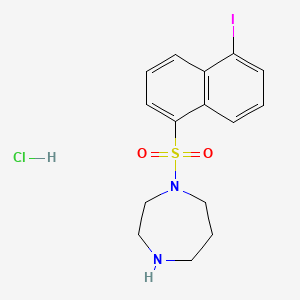

IUPAC Name |

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJIACZUFWBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148917 | |

| Record name | ML 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109376-83-2 | |

| Record name | ML 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109376-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ML 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109376832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2C2LB77BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML-7 in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-7 is a well-characterized, potent, and selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its effects on smooth muscle physiology, and detailed experimental protocols for its study. By competitively inhibiting ATP binding to MLCK, this compound effectively uncouples the calcium signal from the contractile machinery, leading to smooth muscle relaxation. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Smooth muscle contraction is a fundamental physiological process, underpinning the function of various organ systems, including the vascular, respiratory, gastrointestinal, and urogenital tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20 kDa regulatory light chain of myosin (MLC20). This phosphorylation is catalyzed by the calcium/calmodulin-dependent Myosin Light Chain Kinase (MLCK). Dysregulation of smooth muscle contraction is implicated in numerous pathologies, such as hypertension, asthma, and gastrointestinal motility disorders, making the components of this pathway attractive targets for therapeutic intervention.

This compound, a naphthalenesulfonamide derivative, has emerged as a valuable pharmacological tool for investigating the role of MLCK in smooth muscle physiology and pathology. Its cell-permeable nature and high selectivity for MLCK over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) make it an ideal agent for both in vitro and in vivo studies.[1] This guide will delve into the core mechanism of this compound action, present relevant quantitative data, and provide detailed protocols for its application in smooth muscle research.

The Core Mechanism of this compound Action

The primary mechanism of action of this compound is the potent and selective inhibition of Myosin Light Chain Kinase (MLCK) .[1] this compound exhibits reversible, ATP-competitive inhibition of MLCK, meaning it competes with ATP for binding to the catalytic site of the enzyme.[1] This inhibition occurs for both the Ca2+/calmodulin-dependent and -independent isoforms of smooth muscle MLCK.[1]

The signaling pathway leading to smooth muscle contraction and the point of this compound intervention can be summarized as follows:

-

An increase in intracellular calcium concentration ([Ca2+]i), triggered by various stimuli, leads to the binding of Ca2+ to calmodulin (CaM).

-

The Ca2+-CaM complex then binds to and activates MLCK.

-

Activated MLCK catalyzes the phosphorylation of Serine-19 on the 20 kDa myosin regulatory light chain (MLC20).

-

Phosphorylation of MLC20 induces a conformational change in the myosin head, increasing its ATPase activity and allowing it to interact with actin filaments, resulting in cross-bridge cycling and muscle contraction.

This compound intervenes at step 3 by blocking the catalytic activity of MLCK. This prevents the phosphorylation of MLC20, leading to a decrease in the interaction between actin and myosin and ultimately resulting in smooth muscle relaxation.

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Inhibition of Myosin Light Chain Kinase (MLCK) by ML-7

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the kinetic properties and mechanism of action of ML-7, a potent inhibitor of Myosin Light Chain Kinase (MLCK). It provides quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.

Quantitative Inhibition Data: this compound

This compound is a well-characterized, cell-permeable naphthalene (B1677914) sulfonamide derivative that acts as a potent and selective inhibitor of Myosin Light Chain Kinase. Its primary mechanism is through reversible, ATP-competitive inhibition of both Ca2+/calmodulin-dependent and -independent smooth muscle MLCKs.[1] The inhibitory constant (Ki) is a critical measure of the inhibitor's potency.

The selectivity of an inhibitor is crucial for its utility as a research tool and a potential therapeutic agent. The data below summarizes the inhibitory potency of this compound against MLCK and other common kinases, highlighting its selectivity.

| Target Kinase | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Notes |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM) | 0.3 - 0.4 µM | Potent and selective inhibition.[1][2][3] |

| Protein Kinase A (PKA) | 21 µM | - | ~70-fold less potent than for MLCK.[2] |

| Protein Kinase C (PKC) | 42 µM | - | ~140-fold less potent than for MLCK.[2] |

The MLCK Signaling Pathway and Point of Inhibition

MLCK is a pivotal serine/threonine-specific protein kinase that regulates a multitude of cellular processes, most notably smooth muscle contraction. Its activation is a key downstream event following stimuli that increase intracellular calcium levels.

Activation Cascade:

-

Various upstream signals, such as neurotransmitters or hormones, bind to cell surface receptors, triggering signal transduction pathways that lead to an increase in intracellular calcium concentration ([Ca2+]i).[4]

-

Four calcium ions (Ca2+) bind to the ubiquitous calcium-binding protein, Calmodulin (CaM).

-

The Ca2+/CaM complex undergoes a conformational change, enabling it to bind to and activate MLCK.[4]

-

Activated MLCK catalyzes the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20) at Serine-19.

-

This phosphorylation event initiates a conformational change in myosin, enabling it to interact with actin filaments, activate myosin ATPase, and generate contractile force.[3]

This compound exerts its effect by directly competing with ATP for the binding site on MLCK, thereby preventing the phosphorylation of MLC20 and blocking the downstream signaling cascade.

References

- 1. phosphatase-inhibitor.com [phosphatase-inhibitor.com]

- 2. promega.jp [promega.jp]

- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]

ML-7 as a Selective MLCK Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML-7, a widely utilized pharmacological agent, as a selective inhibitor of Myosin Light Chain Kinase (MLCK). This compound serves as a critical tool in elucidating the physiological and pathological roles of MLCK in a variety of cellular processes, including smooth muscle contraction, endothelial barrier function, and cell migration. This document details the mechanism of action of this compound, its selectivity profile, and its effects in both in vitro and in vivo models. Furthermore, it offers detailed experimental protocols and visualizes key signaling pathways and workflows to facilitate its effective use in a research and drug development setting.

Introduction

Myosin Light Chain Kinase (MLCK) is a Ca2+/calmodulin-dependent protein kinase that plays a pivotal role in the regulation of cellular contractility.[1] It catalyzes the phosphorylation of the regulatory light chain of myosin II (MLC20), a key event that enables myosin's interaction with actin filaments, leading to contraction in both smooth muscle and non-muscle cells.[1][2] Given its central role, MLCK has been implicated in a range of physiological processes and pathological conditions, including vascular function, inflammation, and cancer metastasis.[3]

This compound, a naphthalenesulfonamide derivative, has emerged as a valuable and selective inhibitor of MLCK.[3][4] Its ability to permeate cell membranes allows for its use in a wide array of experimental systems to probe the functional consequences of MLCK inhibition.[3] This guide aims to provide a detailed technical resource for researchers employing this compound, covering its biochemical properties, experimental applications, and the signaling contexts in which it operates.

Mechanism of Action and Selectivity

This compound functions as a potent, reversible, and ATP-competitive inhibitor of MLCK.[4][5] It targets the ATP-binding site within the catalytic domain of the enzyme, thereby preventing the transfer of phosphate (B84403) to MLC20.[2] This inhibition is highly selective for MLCK, particularly when compared to other related kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[4]

Data Presentation: Quantitative Inhibition Data

The selectivity and potency of this compound are quantitatively summarized in the tables below, providing key parameters for experimental design.

| Target Kinase | Inhibition Constant (Ki) | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM | [4] |

| Protein Kinase A (PKA) | 21 µM | [4] |

| Protein Kinase C (PKC) | 42 µM | [4] |

| Target Kinase | IC50 Value | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | 0.3 - 0.4 µM | [6] |

| CaM-KI | 6 µM | [6] |

| Synaptic Vesicle Pool Mobilization | ~5 µM | [7] |

Signaling Pathways Involving MLCK

MLCK is a critical node in several signaling pathways that regulate cellular mechanics and function. Understanding these pathways is essential for interpreting the effects of this compound.

Calcium/Calmodulin-Dependent Activation

The canonical pathway for MLCK activation is initiated by an increase in intracellular calcium concentration ([Ca2+]i).[1] Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca2+/CaM complex to bind to and activate MLCK.[1] This leads to the phosphorylation of MLC20 and subsequent cellular contraction.[2]

Regulation of Endothelial and Epithelial Barrier Function

MLCK plays a crucial role in regulating the permeability of endothelial and epithelial barriers.[2][3] Inflammatory mediators can lead to MLCK activation, resulting in the contraction of the actomyosin (B1167339) ring, which in turn increases paracellular permeability.[3] this compound has been shown to ameliorate vascular endothelial dysfunction by regulating tight junction proteins like ZO-1 and occludin.[2]

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound.

General Experimental Workflow

A typical workflow for investigating the effects of this compound in a cell-based assay is outlined below.

In Vitro Kinase Assay for MLCK Inhibition

Objective: To determine the inhibitory effect of this compound on MLCK activity in a cell-free system.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) as substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

This compound stock solution (e.g., in DMSO)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, purified MLC, and varying concentrations of this compound or vehicle (DMSO).

-

Initiate the reaction by adding purified MLCK and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into MLC using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Culture and Treatment

Example Cell Lines:

-

MCF-10A (human breast epithelial cells)[4]

-

Smooth Muscle Cells (SMCs)[4]

-

Vero cells (African green monkey kidney epithelial cells)[4]

-

MDCK (canine kidney epithelial cells)[4]

General Protocol for Adherent Cells:

-

Culture cells in appropriate media and conditions to ~80-90% confluency.

-

For experiments, seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in 50% ethanol).[4]

-

Dilute the this compound stock solution in serum-free or complete media to the desired final concentrations (e.g., 10 µM, 30 µM, 40 µM).[4][6]

-

Remove the culture medium from the cells and replace it with the media containing this compound or vehicle control.

-

Incubate the cells for the desired duration (e.g., 16 hours).[4]

Western Blotting for MLC Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of MLC in cultured cells.

Procedure:

-

Following this compound treatment, wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC) and total MLC.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and express the results as the ratio of p-MLC to total MLC.

In Vivo Studies in a Rabbit Model of Atherosclerosis

Objective: To evaluate the effect of this compound on vascular endothelial dysfunction and atherosclerosis in a rabbit model.[2]

Animal Model: New Zealand white rabbits.[2]

Experimental Groups:

-

Control group: Fed a standard diet.[2]

-

Atherosclerosis (AS) group: Fed a high-fat diet.[2]

-

This compound group: Fed a high-fat diet and treated with this compound.[2]

Procedure:

-

Induce atherosclerosis in the AS and this compound groups by feeding a high-fat diet for a specified period (e.g., 12 weeks).[2]

-

Administer this compound to the treatment group (dosage and route of administration to be optimized).

-

At the end of the study period, assess vascular endothelial function using methods such as ultrasound to measure endothelium-dependent vasorelaxation in response to acetylcholine.[2]

-

Euthanize the animals and collect aortic tissues.

-

Analyze the tissues for atherosclerotic lesion formation (e.g., by Oil Red O staining), and protein expression of MLCK and p-MLC (e.g., by immunohistochemistry and Western blotting).[2]

Off-Target Effects and Considerations

While this compound is a selective inhibitor of MLCK, it is crucial to consider potential off-target effects, especially at higher concentrations. As shown in the selectivity table, this compound can inhibit PKA and PKC, albeit with significantly lower potency.[4] Additionally, some studies have suggested that this compound may affect L-type Ca2+ channels independently of its action on MLCK.[8] Therefore, it is recommended to:

-

Use the lowest effective concentration of this compound.

-

Include appropriate controls, such as other kinase inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of MLCK), to confirm the specificity of the observed effects.

Conclusion

This compound is an indispensable pharmacological tool for investigating the multifaceted roles of MLCK in health and disease. Its high selectivity and cell permeability make it suitable for a wide range of applications. By providing a detailed understanding of its mechanism of action, quantitative data on its inhibitory properties, and comprehensive experimental protocols, this guide serves as a valuable resource for researchers aiming to effectively utilize this compound in their studies and for professionals in the field of drug development exploring MLCK as a therapeutic target.

References

- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ML 7 hydrochloride| Selective MLCK Inhibitor | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of commonly used protein kinase inhibitors on vascular contraction and L-type Ca(2+) current - PubMed [pubmed.ncbi.nlm.nih.gov]

ML-7: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound ML-7, a widely used inhibitor in cell biology research. We will delve into its discovery and history, its mechanism of action as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), and its application in studying various cellular processes. This document will present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Discovery and History

This compound, chemically known as 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, hydrochloride, was first synthesized and characterized as a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Its development was part of a broader effort to create specific inhibitors for protein kinases to dissect their roles in cellular signaling. The high selectivity of this compound for MLCK over other kinases, such as Protein Kinase A and Protein Kinase C, has made it an invaluable tool for researchers investigating the physiological roles of MLCK in various cellular functions, including muscle contraction, cell migration, and cytokinesis.

Mechanism of Action

This compound exerts its inhibitory effect on Myosin Light Chain Kinase (MLCK) through competitive inhibition with respect to ATP, the phosphate (B84403) donor in the kinase reaction. The binding of this compound to the ATP-binding site of MLCK prevents the transfer of the gamma-phosphate from ATP to the regulatory light chain of myosin II (MLC). This phosphorylation event is a critical step in initiating smooth muscle contraction and is also involved in non-muscle cell motility and other cellular processes. By preventing MLC phosphorylation, this compound effectively blocks the downstream signaling cascade that leads to these cellular responses. The high selectivity of this compound for MLCK is a key feature, allowing researchers to probe the specific functions of this kinase with minimal off-target effects.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for this compound against its primary target, MLCK, and other related kinases.

| Parameter | Value | Target Enzyme | Comments | Reference |

| IC50 | 300 nM | Myosin Light Chain Kinase (MLCK) | ||

| Ki | 320 nM | Myosin Light Chain Kinase (MLCK) | Competitive with respect to ATP | |

| Ki | 21 µM | Protein Kinase A (PKA) | Shows selectivity for MLCK | |

| Ki | 42 µM | Protein Kinase C (PKC) | Shows selectivity for MLCK |

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted using this compound.

In Vitro MLCK Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of this compound on MLCK activity.

Materials:

-

Recombinant MLCK enzyme

-

Myosin light chain (MLC) substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound compound at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, MLC substrate, and recombinant MLCK enzyme.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of 32P incorporated into the MLC substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of MLC Phosphorylation in Cultured Cells

This protocol describes how to assess the effect of this compound on MLC phosphorylation in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC to confirm equal loading.

-

Quantify the band intensities to determine the relative levels of MLC phosphorylation.

Visualizations

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway showing this compound inhibition of MLCK.

Caption: Typical experimental workflow for characterizing this compound.

ML-7: A Technical Guide to its Target, Binding, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ML-7, a widely used small molecule inhibitor. It details its primary protein target, binding characteristics, and its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK) .[1][2] Specifically, it targets the smooth muscle isoform of MLCK.[3][4] The primary mechanism of action for this compound is reversible, ATP-competitive inhibition .[2][3][4] This means that this compound binds to the ATP-binding pocket of the MLCK catalytic domain, thereby preventing the binding of ATP and the subsequent phosphorylation of its substrates.[3][5]

The inhibition of MLCK by this compound has been shown to be dependent on calcium-calmodulin in some contexts.[3][4] Myosin light chain kinase is a key regulatory enzyme in smooth muscle contraction and is also involved in various cellular processes in non-muscle cells, including cell division and migration.[6]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized against its primary target, MLCK, as well as other protein kinases to establish its selectivity. The data is summarized in the table below.

| Target Protein | Inhibition Constant (Ki) | IC50 | Assay Type |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM[1][3][4] | 300 nM[7] | Cell-free assay[3] |

| Protein Kinase A (PKA) | 21 µM[1][3] | - | Cell-free assay (in Ehrlich cells)[3] |

| Protein Kinase C (PKC) | 42 µM[1][3] | - | Cell-free assay (in Ehrlich cells)[3] |

| CaM-KI | - | 6 µM | In vitro kinase assay |

Signaling Pathway

This compound exerts its cellular effects by inhibiting the phosphorylation of the regulatory light chain of myosin II (MLC20), a direct substrate of MLCK. This inhibition disrupts downstream signaling cascades that are dependent on actomyosin (B1167339) contractility.

Caption: Signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target and its cellular effects.

In Vitro MLCK Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of this compound against MLCK by measuring the amount of ADP produced in the kinase reaction.

Workflow:

Caption: Workflow for in vitro MLCK inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO), followed by a final dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Dilute purified MLCK enzyme and its specific peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of MLC20) in the kinase assay buffer.

-

Prepare an ATP solution at a concentration near the Km for MLCK.

-

-

Kinase Reaction:

-

In a 96-well white assay plate, add the diluted this compound or vehicle control.

-

Add the MLCK enzyme/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase-Glo® Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of MLC Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of MLC in a cellular context.

Workflow:

Caption: Workflow for Western blot analysis of MLC phosphorylation.

Detailed Protocol:

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (pMLC) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC.

-

-

Detection:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Caspase-3 Activity Assay (Colorimetric)

Inhibition of MLCK by this compound can induce apoptosis, which can be quantified by measuring the activity of caspase-3, a key executioner caspase.[3]

Workflow:

Caption: Workflow for colorimetric caspase-3 activity assay.

Detailed Protocol:

-

Sample Preparation:

-

Culture and treat cells with this compound as described in the western blot protocol.

-

Collect both adherent and suspension cells.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate.

-

Add the caspase-3 substrate, acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

-

Data Analysis:

-

Calculate the caspase-3 activity based on a standard curve generated with known concentrations of pNA.

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Myosin Light Chain Kinase in a multitude of cellular processes. Its well-defined mechanism of action as an ATP-competitive inhibitor of MLCK, coupled with its established selectivity profile, makes it a reliable reagent for in vitro and cell-based studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the intricate signaling pathways governed by actomyosin contractility.

References

- 1. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. promega.jp [promega.jp]

- 7. mpbio.com [mpbio.com]

ML-7 ATP-competitive inhibition explained

An In-Depth Technical Guide to the ATP-Competitive Inhibition of Myosin Light Chain Kinase by ML-7

Introduction

This compound, chemically known as 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a potent and cell-permeable small molecule inhibitor.[1][2] It is widely utilized in cellular and biochemical research as a selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] MLCK is a pivotal Ca²⁺/calmodulin-dependent protein kinase that regulates a variety of cellular processes, most notably smooth muscle contraction, endothelial barrier function, and cytokinesis, by phosphorylating the regulatory light chain of myosin II (MRLC).[3][4][5]

This compound's mechanism of action is through competitive inhibition at the ATP-binding site of MLCK.[6][7] This characteristic makes it an invaluable tool for dissecting the roles of MLCK in signaling pathways and for studying the physiological consequences of its inhibition. This guide provides a detailed technical overview of this compound's inhibitory mechanism, its effects on cellular signaling, quantitative kinetic data, and the experimental protocols used to characterize its activity.

Mechanism of Action: ATP-Competitive Inhibition

Enzyme inhibitors are broadly classified by their mechanism of action. This compound falls into the category of a Type I, or ATP-competitive, kinase inhibitor.[8] This mode of inhibition is characterized by the direct competition between the inhibitor and the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP), for binding to the kinase's active site.[9][10]

The catalytic activity of a kinase involves binding both ATP and a protein substrate. The kinase then facilitates the transfer of the terminal (gamma) phosphate (B84403) from ATP to a serine, threonine, or tyrosine residue on the substrate. The active site of a kinase, therefore, contains a highly conserved pocket that accommodates the adenine (B156593) ring and ribose group of ATP.[11]

This compound, a naphthalene (B1677914) sulfonamide derivative, possesses a molecular structure that mimics the purine (B94841) ring of ATP, allowing it to bind reversibly within this ATP-binding pocket on MLCK.[7] When this compound occupies the active site, it physically obstructs the binding of ATP, thereby preventing the phosphotransferase reaction from occurring.[6][10] Because the binding is competitive, the inhibitory effect of this compound can be overcome by increasing the concentration of ATP in the system.[9]

The relationship between the inhibitor's affinity (Ki), the substrate's affinity (Km), and the measured inhibitory potency (IC50) at a given ATP concentration is described by the Cheng-Prusoff equation.[12][13]

Cheng-Prusoff Equation: IC50 = Ki * (1 + ([ATP] / Km))

Where:

-

IC50 is the half-maximal inhibitory concentration.

-

Ki is the inhibition constant, representing the intrinsic affinity of the inhibitor for the enzyme.

-

[ATP] is the concentration of ATP.

-

Km is the Michaelis-Menten constant for ATP, representing the ATP concentration at which the reaction rate is half of Vmax.

This equation mathematically demonstrates that as the concentration of ATP increases, a higher concentration of the competitive inhibitor (this compound) is required to achieve the same level of inhibition, resulting in a higher apparent IC50 value.[13]

Quantitative Inhibition Data

The potency and selectivity of this compound have been characterized against various kinases. The data clearly indicates a strong preference for MLCK over other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/Calmodulin-dependent protein kinase I (CaM-KI).[14]

| Target Kinase | Inhibitor | Parameter | Value | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | This compound | IC50 | 300 nM | [1][15] |

| Myosin Light Chain Kinase (MLCK) | This compound | IC50 | 0.3 - 0.4 µM | [14] |

| Myosin Light Chain Kinase (MLCK) | This compound | Ki | 300 nM | [16] |

| CaM-KI | This compound | IC50 | 6 µM | [14] |

| Protein Kinase A (PKA) | This compound | Ki | 21 µM | [7] |

| Protein Kinase C (PKC) | This compound | Ki | 42 µM | [7] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Core Signaling Pathway and Point of Inhibition

This compound's primary effect is the disruption of the Ca²⁺/Calmodulin/MLCK signaling cascade, which is fundamental to the regulation of actomyosin (B1167339) contractility.

Pathway Description:

-

Initiation Signal: An increase in intracellular calcium concentration ([Ca²⁺]i) is triggered by stimuli such as neurotransmitters or hormonal signals, leading to Ca²⁺ influx through membrane channels and release from the sarcoplasmic reticulum.[4]

-

Calmodulin Activation: Four Ca²⁺ ions bind to the protein calmodulin (CaM), inducing a conformational change that activates it.[5]

-

MLCK Activation: The Ca²⁺-CaM complex binds to the regulatory domain of MLCK, relieving its autoinhibitory constraint and activating the kinase's catalytic domain.[5][17]

-

MRLC Phosphorylation: Activated MLCK utilizes ATP to phosphorylate the regulatory light chain of myosin II (MRLC) at Serine-19.[3][4]

-

Contraction: Phosphorylated MRLC (MRLC-P) induces a conformational change in the myosin head, increasing its ATPase activity and promoting its interaction with actin filaments. This cross-bridge cycling generates force, leading to cellular contraction.[4][5]

Inhibition by this compound: this compound directly intervenes at step 4. By blocking the ATP-binding site on MLCK, it prevents the phosphorylation of MRLC. The absence of MRLC-P means the myosin head remains in an inactive state, unable to effectively interact with actin. The pathway is halted, leading to outcomes like smooth muscle relaxation or stabilization of the endothelial barrier.[4][6]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to quantify the inhibitory effect of this compound on MLCK activity, adaptable for radiometric or luminescence-based (e.g., ADP-Glo™) detection.[3]

Objective: To determine the IC50 value of this compound for MLCK.

Materials:

-

Recombinant active MLCK enzyme

-

MLCK-specific substrate (e.g., synthetic peptide KKRRAARATSDVFA)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, Ca²⁺/Calmodulin)

-

ATP solution (radiolabeled [γ-³³P]ATP for radiometric assay or unlabeled for ADP-Glo™)

-

This compound stock solution (in DMSO)

-

96-well assay plates

-

Detection reagents (Phosphoric acid and filter mats for radiometric; ADP-Glo™ Reagent and Kinase Detection Reagent for luminescence)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer to achieve the final desired concentrations for the assay. Include a DMSO-only control (0% inhibition).

-

Reaction Setup: To each well of a 96-well plate, add:

-

Kinase Buffer

-

Substrate peptide to a final concentration (e.g., 0.2 µg/µl)

-

This compound at various concentrations (or DMSO control)

-

MLCK enzyme (e.g., 5-10 ng)

-

-

Initiation: Start the kinase reaction by adding ATP to a final concentration near the Km for MLCK (e.g., 50 µM).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter mat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.

-

ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure luminescence using a plate reader.

-

-

Data Analysis: Convert the raw data (counts per minute or relative light units) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Determining ATP-Competitive Mechanism

This experiment verifies that this compound inhibits MLCK in an ATP-competitive manner.[13][18]

Objective: To demonstrate the relationship between the IC50 of this compound and ATP concentration.

Procedure:

-

Perform the In Vitro Kinase Inhibition Assay as described in Protocol 5.1.

-

Instead of using a single ATP concentration, set up multiple parallel assays, each with a different, fixed concentration of ATP. These concentrations should span the Km value for ATP (e.g., 0.1x Km, 0.5x Km, 1x Km, 5x Km, 10x Km).

-

For each ATP concentration, determine the full dose-response curve for this compound and calculate its IC50 value.

-

Plot the calculated IC50 values as a function of the ATP concentration.

-

Interpretation: If this compound is an ATP-competitive inhibitor, the IC50 value will increase linearly with the increasing concentration of ATP.[13] If it were non-competitive, the IC50 would remain constant regardless of ATP concentration.

Conclusion

This compound is a well-characterized and selective ATP-competitive inhibitor of Myosin Light Chain Kinase. Its ability to reversibly block the ATP-binding site of MLCK prevents the phosphorylation of myosin regulatory light chain, thereby inhibiting actomyosin contractility. This mechanism has been quantified with specific IC50 and Ki values, demonstrating its potency and selectivity. The detailed experimental protocols provided herein allow for the robust characterization of its inhibitory properties. For researchers in cell biology and drug development, this compound remains an essential pharmacological tool for investigating the vast array of physiological and pathological processes regulated by MLCK.

References

- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 3. promega.jp [promega.jp]

- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 9. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shop.carnabio.com [shop.carnabio.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sumoprotease.com [sumoprotease.com]

- 17. Myosin Light Chain Kinase and the Role of Myosin Light Chain Phosphorylation in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Permeability of the ML-7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), a critical enzyme in the regulation of smooth muscle contraction and cellular motility. Its utility in cell-based assays and potential as a therapeutic agent is fundamentally dependent on its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cellular permeability of this compound, including its mechanism of action, the signaling pathways it perturbs, and detailed experimental protocols for assessing its permeability. While widely cited as a "cell-permeable" compound, this guide also addresses the current landscape of publicly available quantitative permeability data for this compound.

Introduction to this compound and its Mechanism of Action

This compound, with the chemical name 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a well-characterized inhibitor of Myosin Light Chain Kinase (MLCK).[1] It functions as a competitive inhibitor of ATP binding to the kinase domain of MLCK, thereby preventing the phosphorylation of the myosin regulatory light chain (RLC). This phosphorylation is a pivotal step in initiating smooth muscle contraction and is also involved in various cellular processes requiring cytoskeletal rearrangement and contractility, such as cell migration, adhesion, and the regulation of endothelial barrier function.[2][3] The inhibitory effect of this compound on MLCK is highly selective, making it a valuable tool for dissecting the roles of MLCK in cellular physiology.[1]

Cellular Permeability of this compound: A Qualitative Overview

Data Presentation: Quantitative Permeability Data

As of the latest literature review, specific quantitative data for the cellular permeability of this compound, such as Apparent Permeability Coefficient (Papp) values from Caco-2 or PAMPA assays, have not been publicly reported. The table below is provided as a template for researchers to populate with their own experimental data or with future published values.

| Compound | Assay Type | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |

| This compound | Caco-2 | Data not available | Data not available | |

| This compound | PAMPA | Data not available | Not applicable | |

| Control (High Permeability) | Caco-2 | e.g., >10 x 10⁻⁶ | ||

| Control (Low Permeability) | Caco-2 | e.g., <2 x 10⁻⁶ |

Experimental Protocols for Assessing Cellular Permeability

To address the lack of quantitative data and to provide researchers with the tools to generate it, this section details two standard, widely accepted methods for evaluating the permeability of small molecules like this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that predicts passive transcellular permeability. It is a useful initial screen for assessing the likelihood of a compound to passively diffuse across a lipid membrane.

Principle: A 96-well microplate with a filter support is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The test compound is added to the donor well, and its diffusion into the acceptor well is measured over time.

Detailed Protocol:

-

Preparation of the PAMPA Plate:

-

A 96-well filter plate (e.g., Millipore MultiScreen-IP) is used as the donor plate.

-

Carefully apply 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) to each well of the filter plate, ensuring the entire filter is coated.

-

Allow the solvent to evaporate, leaving a lipid layer.

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in a buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should typically be kept below 1%.

-

Prepare the acceptor buffer (e.g., PBS, pH 7.4).

-

-

Assay Procedure:

-

Add the acceptor buffer to the wells of a 96-well acceptor plate.

-

Place the lipid-coated donor filter plate on top of the acceptor plate.

-

Add the this compound solution to the donor wells.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification and Data Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Cequilibrium)

Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the filter

-

t = Incubation time

-

[CA]t = Concentration in the acceptor well at time t

-

Cequilibrium = (VD * [CD]0) / (VD + VA)

-

[CD]0 = Initial concentration in the donor well

-

-

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport.

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell insert, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of the test compound across this monolayer is measured in both directions (AP to BL and BL to AP).

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

-

Seed the Caco-2 cells onto the filter of transwell inserts (e.g., 0.4 µm pore size) at a high density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Before the permeability experiment, assess the integrity of the Caco-2 monolayer.

-

Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

-

Alternatively, measure the permeability of a low-permeability marker, such as Lucifer Yellow or [¹⁴C]-mannitol. The Papp for these markers should be below a defined limit (e.g., <1.0 x 10⁻⁶ cm/s).

-

-

Permeability Assay:

-

Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

-

Prepare the dosing solution of this compound in the transport buffer at the desired concentration.

-

For Apical to Basolateral (A-B) transport: Add the this compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For Basolateral to Apical (B-A) transport: Add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

-

Quantification and Data Analysis:

-

Determine the concentration of this compound in the collected samples using HPLC or LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt = The rate of appearance of the compound in the receiver chamber

-

A = The surface area of the filter membrane

-

C₀ = The initial concentration of the compound in the donor chamber

-

-

Calculate the Efflux Ratio (ER) :

ER = Papp (B-A) / Papp (A-B)

An efflux ratio significantly greater than 1 (typically ≥ 2) suggests that the compound is a substrate for an active efflux transporter.

-

Signaling Pathways and Experimental Workflows

This compound's primary intracellular target is MLCK. The inhibition of this kinase disrupts signaling pathways that control cellular contractility and cytoskeletal organization.

Myosin Light Chain Kinase (MLCK) Signaling Pathway

The canonical MLCK signaling pathway is initiated by an increase in intracellular calcium concentration.

Caption: MLCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Permeability

The following diagram outlines a logical workflow for quantitatively assessing the cellular permeability of this compound.

Caption: A workflow for the experimental determination of this compound's cellular permeability.

Conclusion

This compound is an invaluable pharmacological tool for investigating the myriad cellular functions regulated by MLCK. Its established use in a wide range of cell-based experiments underscores its cell-permeable nature. However, the lack of publicly available quantitative permeability data represents a significant knowledge gap. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to quantitatively assess the permeability of this compound in their specific experimental systems. The generation and dissemination of such data will undoubtedly enhance the precision and reproducibility of research utilizing this important inhibitor and will be of great value to the broader scientific and drug development community.

References

- 1. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Profile of ML-7 on PKA and PKC Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-7 is a well-established potent and selective inhibitor of myosin light chain kinase (MLCK), playing a crucial role in studies of smooth muscle contraction and cell motility. However, a comprehensive understanding of its off-target effects is critical for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of the effects of this compound on two key serine/threonine kinases: cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). While this compound demonstrates significantly lower potency against PKA and PKC compared to its primary target, MLCK, understanding the nuances of these interactions is vital for researchers utilizing this compound. This document summarizes the available quantitative data on the inhibitory effects of this compound, details relevant experimental protocols for kinase activity assessment, and visualizes the associated signaling pathways.

Introduction to this compound and its Primary Target

This compound, or 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, is a synthetic compound widely used in cell biology and pharmacology as a selective inhibitor of myosin light chain kinase (MLCK).[1] MLCK is a Ca²⁺/calmodulin-dependent protein kinase that plays a pivotal role in the regulation of smooth muscle contraction by phosphorylating the regulatory light chain of myosin II. This compound exhibits ATP-competitive inhibition of MLCK, with a reported inhibition constant (Ki) in the nanomolar range, making it a powerful tool for dissecting MLCK-dependent cellular processes.[1]

Effects of this compound on PKA and PKC: A Quantitative Overview

While highly selective for MLCK, this compound has been shown to inhibit other kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit at significantly higher concentrations. The inhibitory constants (Ki) for PKA and PKC are in the micromolar range, indicating a much lower affinity of this compound for these kinases compared to MLCK.

| Kinase | This compound Inhibition Constant (Ki) | Reference |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM | [1] |

| Protein Kinase A (PKA) | 21 µM | |

| Protein Kinase C (PKC) | 42 µM |

Table 1: Inhibitory Potency of this compound against MLCK, PKA, and PKC. This table summarizes the reported inhibition constants (Ki) of this compound for its primary target, MLCK, and its off-target effects on PKA and PKC. The data clearly demonstrates the significantly higher concentration of this compound required to inhibit PKA and PKC.

Signaling Pathways of PKA and PKC

To understand the potential implications of this compound's off-target effects, it is essential to review the canonical signaling pathways of PKA and PKC.

The PKA Signaling Pathway

PKA is a key effector of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The binding of hormones and neurotransmitters to G-protein coupled receptors (GPCRs) can activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a wide array of substrate proteins in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth.

PKA Signaling Pathway

The PKC Signaling Pathway

The PKC family of kinases are key mediators of signal transduction pathways initiated by the hydrolysis of membrane phospholipids. Activation of GPCRs or receptor tyrosine kinases can lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from intracellular stores. Conventional PKC isoforms are activated by the binding of both DAG and Ca²⁺, leading to their translocation to the plasma membrane and subsequent phosphorylation of a diverse range of substrate proteins involved in cell proliferation, differentiation, and apoptosis.

References

ML-7: A Technical Guide to its Applications in Research and Drug Development

Introduction

ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK)[1]. It functions as a reversible, ATP-competitive inhibitor, making it a crucial tool for investigating the physiological and pathological roles of MLCK[1][2]. This technical guide provides an in-depth review of the literature on this compound's applications, focusing on its mechanism of action, its role in various signaling pathways, and its use in key experimental models. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Mechanism of Action and Selectivity

This compound primarily targets smooth muscle MLCK, exhibiting a high degree of selectivity. Its inhibitory effect is significantly more potent against MLCK compared to other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC)[2][3]. This selectivity is critical for dissecting MLCK-specific cellular functions. This compound's inhibition of MLCK prevents the phosphorylation of myosin light chains (MLC), a key event in actomyosin (B1167339) contraction and other cellular processes[4][5].

Table 1: Inhibitory Constants (Ki) of this compound

| Target Kinase | Inhibitory Constant (Ki) | References |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM) | [1][2][3] |

| Protein Kinase A (PKA) | 21 µM | [1][2][3] |

| Protein Kinase C (PKC) | 42 µM | [1][2][3] |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of MLCK has profound effects on multiple signaling cascades. Understanding these pathways is essential for interpreting experimental results and designing new studies.

Smooth Muscle Contraction Pathway

The canonical role of MLCK is in the regulation of smooth muscle contraction. An increase in intracellular calcium ([Ca2+]i) leads to the formation of a Ca2+-calmodulin complex, which in turn activates MLCK. Activated MLCK then phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20), enabling myosin to bind to actin and initiate contraction[5]. By inhibiting MLCK, this compound directly blocks this phosphorylation step, leading to smooth muscle relaxation[5].

Caption: this compound inhibits MLCK, preventing MLC phosphorylation and smooth muscle contraction.

Apoptosis Induction Pathway

Recent studies have implicated MLCK in the regulation of apoptosis. Inhibition of MLCK by this compound can induce apoptosis in various cell types, including cancer cells[2][6]. This process often involves the activation of the p38 MAPK pathway and subsequent modulation of key apoptotic proteins. This compound treatment has been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic caspases, such as caspase-9 and the executioner caspase-3[2][6].

References

- 1. This compound, Hydrochloride [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]

- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 6. Myosin light chain kinase is responsible for high proliferative ability of breast cancer cells via anti-apoptosis involving p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML-7 in Elucidating Cytoskeletal Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and dynamic nature of the eukaryotic cytoskeleton is fundamental to a myriad of cellular processes, from cell division and migration to the maintenance of cell shape and integrity. A key regulator of cytoskeletal contractility is the phosphorylation of the regulatory light chain of myosin II (MLC), a process primarily catalyzed by myosin light chain kinase (MLCK). The compound ML-7, a potent and selective inhibitor of MLCK, has emerged as an indispensable pharmacological tool for dissecting the precise roles of MLCK and actomyosin (B1167339) contractility in these cellular events. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying cytoskeletal dynamics. It includes a compilation of quantitative data, detailed experimental protocols for its use in cell biology and biochemistry, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a cell-permeable naphthalenesulfonamide derivative that acts as a potent and selective inhibitor of myosin light chain kinase (MLCK).[1] Its ability to specifically target MLCK with high affinity has made it a cornerstone in studies aimed at understanding the physiological and pathological roles of actomyosin contractility. By inhibiting MLCK, this compound effectively uncouples the signaling pathways that lead to myosin II activation, thereby allowing researchers to probe the consequences of reduced cytoskeletal tension on various cellular functions.

Mechanism of Action

This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of MLCK.[2] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to the serine-19 and threonine-18 residues of the myosin regulatory light chain (MLC). This phosphorylation is a critical step in activating the ATPase activity of myosin II, which in turn powers the sliding of actin filaments and generates contractile force. By blocking this phosphorylation event, this compound leads to a dose-dependent decrease in MLC phosphorylation, resulting in the relaxation of actomyosin stress fibers and a reduction in cellular contractility.

Quantitative Data on this compound

The efficacy and selectivity of this compound have been characterized across numerous studies. The following tables summarize key quantitative data related to its inhibitory activity and effects on cellular processes.

Table 1: Inhibitory Potency of this compound against Various Kinases

| Kinase | Inhibition Constant (Ki) | IC50 | References |

| Myosin Light Chain Kinase (MLCK) | 300 nM | 0.3 - 0.4 µM | [2][3] |

| Protein Kinase A (PKA) | 21 µM | - | [2] |

| Protein Kinase C (PKC) | 42 µM | - | [2] |

| Ca2+/Calmodulin-dependent protein kinase I (CaM-KI) | - | 6 µM |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Type / Process | Effective Concentration | Observed Effect | References |

| Human Fibroblasts | 3 - 25 µM | Inhibition of MRLC phosphorylation | [4] |

| Bovine Pulmonary Endothelial Cells | 3 - 25 µM | Inhibition of MRLC phosphorylation | [4] |

| Human Leukocytes | 3 - 25 µM | Inhibition of MRLC phosphorylation | [4] |

| Rabbit Aortic Smooth Muscle Cells | 1 mg/kg/day (oral) | Reduced MLCK expression and MLC phosphorylation | [5][6] |

| Embryonic Ciliary Band Cells | 5 µM | Disruption of ciliary band formation | [7] |

| Bladder Smooth Muscle | 10 µM | Inhibition of carbachol-induced contraction | [8] |

| Neutrophils | - | Blocks actin filament assembly in CR-mediated phagocytosis | [9] |

| Mitotic HeLa Cells | - | Increased cortex tension | [10][11] |

| Rabbit Portal Vein Myocytes | IC50 = 0.8 µM | Inhibition of noradrenaline-evoked cation current | [12] |

| Lymphatic Vessels | 10⁻⁷ M - 10⁻⁶ M | Decrease in phasic contraction frequency | [13][14] |

| Breast Cancer Cells (LM-MCF-7) | 20 µmol/L | Induction of apoptosis | [15] |

Signaling Pathway

The primary signaling pathway affected by this compound is the calcium/calmodulin-dependent activation of MLCK, which leads to actomyosin contraction.

Experimental Protocols

The following are detailed protocols for common experimental procedures involving this compound to study cytoskeletal dynamics.

Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing an adherent cell line, such as MCF-7, and treating it with this compound.

Materials:

-

MCF-7 cells (or other cell line of interest)

-

Complete growth medium (e.g., Eagle's MEM with 10% FBS, 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate)[2]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution (0.25%)

-

This compound hydrochloride (stock solution typically prepared in DMSO or ethanol)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture MCF-7 cells in T-75 flasks with complete growth medium. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells when they reach 80-90% confluency.[2]

-

Seeding for Experiment: Seed cells into appropriate culture vessels (e.g., 6-well plates, 24-well plates with coverslips) at a density that will result in 60-70% confluency at the time of treatment.

-

Serum Starvation (Optional but Recommended): To synchronize the cell cycle and reduce baseline signaling, serum-starve the cells for 12-24 hours before this compound treatment.[16][17] To do this, replace the complete growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium.

-

This compound Treatment: Prepare the desired concentration of this compound in the appropriate medium (with or without serum, depending on the experimental design). Remove the old medium from the cells and add the this compound containing medium. Include a vehicle control (e.g., DMSO or ethanol (B145695) at the same concentration as in the this compound treated samples).

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours), depending on the specific experiment.

-

Downstream Analysis: Proceed with the desired analysis, such as immunofluorescence staining, western blotting, or a cell migration assay.

Immunofluorescence Staining of F-actin and Phospho-Myosin Light Chain

This protocol allows for the visualization of changes in the actin cytoskeleton and MLC phosphorylation after this compound treatment.

Materials:

-

Cells grown on coverslips and treated with this compound (from Protocol 5.1)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against phospho-myosin light chain 2 (Ser19)

-

Fluorescently labeled secondary antibody

-

Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Fixation: After this compound treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[18]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against phospho-MLC in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in blocking buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.

-

Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Phospho-Myosin Light Chain

This protocol is for quantifying the levels of phosphorylated MLC in response to this compound treatment.

Materials:

-

Cells cultured in plates and treated with this compound (from Protocol 5.1)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against phospho-myosin light chain 2 (Ser19) and total myosin light chain 2 (or a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After this compound treatment, place the culture plate on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to the plate and scrape the cells.[4][3]

-

Lysate Collection and Clarification: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-